十四烷二酸

描述

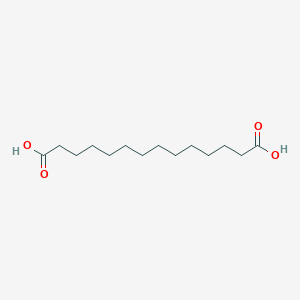

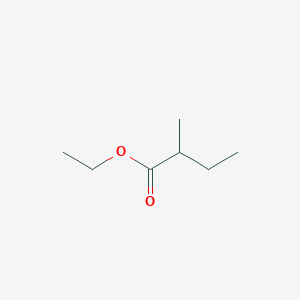

Tetradecanedioic acid is a dicarboxylic acid with a long aliphatic chain, consisting of 14 carbon atoms. It is part of a family of diacids that have been studied for their ability to form various polymorphic structures and their interactions with other similar compounds. The binary system of tetradecanedioic acid with hexadecanedioic acid has been investigated to understand the polymorphism of the components and their phase-transition behaviors .

Synthesis Analysis

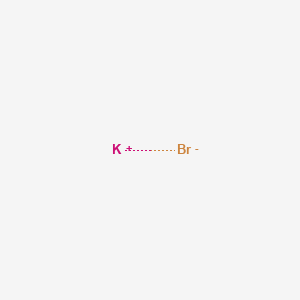

The synthesis of tetradecanedioic acid and its derivatives has been explored in several studies. One approach for the synthesis of carbon-13-labeled tetradecanoic acids involves the use of 1-bromotridecane with K13CN to introduce the label at the carbonyl carbon. Further chemical reactions lead to the formation of the desired labeled tetradecanoic acid . Although not directly related to tetradecanedioic acid, the synthesis of tetramic acid derivatives has been reported using silver-catalyzed carbon dioxide incorporation into propargylic amine, showcasing a mild and innovative approach to synthesizing biologically active heterocycles .

Molecular Structure Analysis

The molecular structure of tetradecanedioic acid is characterized by its long carbon chain and two terminal carboxylic acid groups. The study of its binary system with hexadecanedioic acid revealed that both diacids are isopolymorphic, meaning they crystallize in the same structure. The polymorphism and phase transitions of these compounds have been extensively studied using techniques such as X-ray powder diffraction and differential scanning calorimetry .

Chemical Reactions Analysis

Tetradecanedioic acid can undergo various chemical reactions typical of carboxylic acids. The synthesis methods mentioned involve reactions such as hydrolysis, alkylation, saponification, decarboxylation, and reduction, which are fundamental in modifying the structure and introducing isotopic labels . The chemical behavior of related compounds, such as tetramic and tetronic acids, has also been reviewed, highlighting their biological activities and the functional groups responsible for their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetradecanedioic acid are influenced by its molecular structure. The study of its binary system with hexadecanedioic acid showed that the phase-transition temperatures decrease with increasing chain length, which is contrary to similar compounds like unbranched alkanes and fatty acids. The solid-solid and solid-liquid phase transitions, as well as the miscibility in the solid state, are complex and have been thoroughly investigated .

科学研究应用

1. 癌症研究和治疗

十四烷二酸在癌症研究中显示出前景。例如,其共轭形式四碘甲状腺乙酸(tetrac)已被探索用于治疗耐药性乳腺癌。与聚(乳酸-共-乙醇酸)纳米粒子(T-PLGA-NPs)共轭的四碘甲状腺乙酸在体外和体内模型中显示出抑制血管生成和增强对肿瘤细胞增殖的抑制作用 (Bharali 等人,2013)。类似地,四碘甲状腺乙酸及其纳米粒子形式对各种模型中的人类髓状甲状腺癌和滤泡性甲状腺癌有效,表明其对这些癌症的潜在效用 (Yalçın 等人,2010) (Yalçın 等人,2010)。

2. 药物-药物相互作用生物标记物

十四烷二酸 (TDA) 已被研究为评估由肝药物转运蛋白(有机阴离子转运多肽)介导的药物-药物相互作用的潜在生物标记物。开发了一种稳健的 LC-MS/MS 检测方法来量化人血浆中的内源性 TDA,突出了其在药物-药物相互作用评估的临床研究中的相关性 (Santockyte 等人,2018)。

3. 环境应用

已研究具有十四烷二酸根阴离子 (TDD) 的改性水滑石对吸附农药(如苯达松和异恶草松)的潜力。该研究表明使用这些有机水滑石从水中去除此类污染物的可能性,标志着十四烷二酸的环境应用 (Pérez 等人,2017)。

4. 多态性和相行为

研究了十四烷二酸与十六烷二酸的二元体系,以了解其多态性和相行为。这项研究提供了对这些化合物的异晶质性质及其在固态中的混溶性的见解,这对于材料科学中的应用至关重要 (Ventolà 等人,2006)。

5. 中风研究中的生物标记物

十四烷二酸已被确定为中风研究中基于血液的生物标记物。动脉粥样硬化风险社区队列中的一项研究将血清中的十四烷二酸盐水平与缺血性卒中事件相关联,为疾病风险的新型病因途径提供了宝贵的见解 (Sun 等人,2019)。

安全和危害

When handling Tetradecanedioic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

属性

IUPAC Name |

tetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061166 | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tetradecanedioic acid | |

CAS RN |

821-38-5 | |

| Record name | Tetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]

A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize Tetradecanedioic acid. [, , , , , ]

A: Yes, Tetradecanedioic acid exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []

A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []

A: Yes, recent research suggests that Tetradecanedioic acid could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of Tetradecanedioic acid were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]

A: Research indicates that a non-metabolizable analog of Tetradecanedioic acid, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []

A: Tetradecanedioic acid serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]

A: Yes, Tetradecanedioic acid can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying Tetradecanedioic acid in various matrices. Researchers have developed and validated these methods for analyzing Tetradecanedioic acid in plasma and other biological samples. [, , , , ]

A: While specific details regarding Tetradecanedioic acid's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)